(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structural features, which include a phosphine group and a sulfinamide moiety, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 2-(Di-tert-butylphosphino)phenylboronic acid with 4-methoxybenzyl chloride in the presence of a palladium catalyst. This is followed by the addition of N,2-dimethylpropane-2-sulfinamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide moiety produces the corresponding amine[5][5].
Scientific Research Applications
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating various catalytic transformations. The sulfinamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfinamide moiety.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Contains a methyl group instead of the methoxy group.
Di-tert-butylphenyl phenyl phosphate: Contains a phosphate group instead of the sulfinamide moiety.
Uniqueness
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both the phosphine and sulfinamide groups, which confer distinct reactivity and selectivity in catalytic processes. This dual functionality makes it a versatile ligand in various chemical transformations .
Properties
IUPAC Name |
N-[(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMNJAUMBQMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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